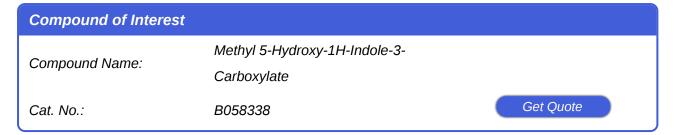


An In-depth Technical Guide to Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound belonging to the indole family, a class of molecules renowned for its prevalence in bioactive natural products and pharmaceuticals. Its scaffold is a key intermediate in the synthesis of a wide array of therapeutic agents, demonstrating significant potential in the fields of oncology and virology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in drug discovery, with a focus on its utility as a precursor to potent antiviral and anticancer compounds. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical and Physical Properties

Methyl 5-hydroxy-1H-indole-3-carboxylate is a solid organic compound with the molecular formula C₁₀H₉NO₃. Its structure features an indole core, substituted with a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position. These functional groups are critical to its reactivity and its utility as a versatile building block in organic synthesis.



Property	Value	Reference
IUPAC Name	methyl 5-hydroxy-1H-indole-3- carboxylate	[1]
Molecular Formula	C10H9NO3	[1]
Molecular Weight	191.18 g/mol	[1]
CAS Number	112332-96-4	
Appearance	Light pink to off-white crystalline powder	[2]
Water Solubility	Insoluble	[2]
Organic Solvents	Slightly soluble in methanol and DMSO	[2]
Predicted XlogP	2.2	[3]

Synthesis Protocols

The synthesis of **methyl 5-hydroxy-1H-indole-3-carboxylate** typically involves the esterification of the corresponding carboxylic acid, which can be synthesized through various indole formation reactions. Below are representative protocols for its synthesis.

Nenitzescu Indole Synthesis (for the core structure)

The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole derivatives from a benzoquinone and an ethyl β -aminocrotonate. While this method typically yields the ethyl ester, it is a fundamental step in producing the core scaffold.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve p-benzoquinone in a solvent such as acetone or ethanol.
- Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate to the benzoquinone solution at room temperature with stirring.



- Reaction: The reaction mixture is stirred for several hours to days, often at room temperature
 or with gentle heating, until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction mixture is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate.[4]

Fischer-Speier Esterification of 5-Hydroxy-1H-indole-3-carboxylic acid

This protocol describes the direct esterification of the corresponding carboxylic acid to the methyl ester.

Experimental Protocol:

- Reaction Setup: To a 100 mL round-bottom flask, add 5-hydroxy-1H-indole-3-carboxylic acid
 (1 eq) and a magnetic stir bar.[5]
- Solvent and Catalyst: In a fume hood, add anhydrous methanol (in large excess), which serves as both the reactant and the solvent. Stir the mixture. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]
- Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
 Remove the excess methanol under reduced pressure.
- Purification: Pour the cooled reaction mixture into ice-cold water, which may cause the product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product can be further purified by recrystallization.[5]



Reaction Setup 5-Hydroxy-1H-indole-3-carboxylic acid Anhydrous Methanol (excess) Conc. Sulfuric Acid (catalyst) Reaction Heat to Reflux Monitor by TLC Work-up & Purification Cool & Remove Methanol Neutralize with NaHCO3 Extract with Ethyl Acetate Dry & Evaporate Recrystallize

Fischer-Speier Esterification Workflow

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Methyl 5-Hydroxy-1H-Indole-3-Carboxylate

Caption: Workflow for the synthesis via Fischer-Speier Esterification.



Spectroscopic Data

The structural elucidation of **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** is confirmed through various spectroscopic techniques. The following tables provide representative data, extrapolated from the closely related methyl indole-3-carboxylate and other substituted indoles. [6][7]

¹H NMR Spectroscopy

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~11.5	br s	1H	N-H
~8.9	S	1H	О-Н
~7.8	d	1H	H-2
~7.4	d	1H	H-4
~7.2	d	1H	H-7
~6.8	dd	1H	H-6
~3.8	S	3H	-OCH₃
Solvent: DMSO-d ₆			

¹³C NMR Spectroscopy



Chemical Shift (δ) ppm (Predicted)	Carbon Assignment
~165.0	C=O
~152.0	C-5
~136.0	C-7a
~131.0	C-2
~127.0	C-3a
~113.0	C-7
~112.0	C-6
~107.0	C-4
~103.0	C-3
~51.0	-OCH₃
Solvent: DMSO-d ₆	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Bond Vibration	
~3400	Strong, Broad	O-H Stretch	
~3300	Strong, Broad N-H Stretch		
~3100-3000	Medium	Aromatic C-H Stretch	
~2950	Medium	Aliphatic C-H Stretch	
~1670	Strong C=O Stretch (Ester)		
~1600, 1480	Medium	C=C Stretch (Aromatic)	
~1250	Strong	C-O Stretch (Ester)	

Mass Spectrometry (MS)



m/z (Predicted)	Adduct	
192.0655	[M+H] ⁺	
214.0474	[M+Na]+	
190.0509	[M-H] ⁻	
Data predicted for C10H9NO3[3]		

Biological Activity and Applications in Drug Development

The 5-hydroxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities. This makes **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** a highly valuable starting material for the synthesis of novel therapeutic agents.

Antiviral Activity

Numerous studies have highlighted the potent antiviral properties of 5-hydroxyindole derivatives. They have shown promise against a variety of viruses, including Hepatitis B Virus (HBV), influenza, and coronaviruses.

- Anti-HBV Activity: A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities. Several compounds exhibited significant inhibition of HBV DNA replication, with some derivatives showing much greater potency than the control drug, lamivudine.[8]
- Anti-SARS-CoV-2 Activity: A derivative of 5-methoxyindole-3-carboxylic acid, structurally related to the title compound, demonstrated a complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM.[9][10] This compound also showed interferon-inducing activity and suppressed the formation of syncytia induced by the viral spike protein.[11]



Compound Class	Virus	Activity Metric	Value	Reference
Ethyl 5-hydroxy- 1H-indole-3- carboxylate deriv.	HBV	IC50	1.52 μg/mL	[8]
Ethyl 5-hydroxy- 1H-indole-3- carboxylate deriv.	HBV	IC50	15.41 μg/mL	[8]
6-bromo-5- methoxy-indole- 3-carboxylate deriv.	SARS-CoV-2	IC50	1.06 μg/mL (SI = 78.6)	[10][11]
Ethyl 5-hydroxy- indole-3- carboxylate deriv.	Influenza A	In vivo efficacy	High at 25 mg/kg/day	[12]

Experimental Protocol: Antiviral Assay (General)

- Cell Culture: Appropriate host cells (e.g., HepG2 2.2.15 for HBV, Vero E6 for SARS-CoV-2) are cultured in 96-well plates.
- Compound Treatment: Cells are treated with serial dilutions of the test compound.
- Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
- Quantification: The extent of viral replication is quantified using methods such as quantitative PCR (qPCR) for viral DNA/RNA, or an ELISA for viral antigens. The 50% inhibitory concentration (IC₅₀) is then calculated.



Anticancer Activity

The indole nucleus is a cornerstone in the development of anticancer drugs. Derivatives of 5-hydroxyindole-3-carboxylic acid have been investigated for their cytotoxic effects against various cancer cell lines.

Activity against Breast Cancer: A study on novel 5-hydroxyindole-3-carboxylic acid and its
ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.
One ester derivative demonstrated a half-maximal effective concentration (EC₅₀) of 4.7 μM,
with no significant toxicity to normal human dermal fibroblast cells.[13]

Compound Class	Cell Line	Activity Metric	Value	Reference
Ethyl 5-hydroxy- indole-3- carboxylate deriv.	MCF-7	EC50	4.7 μΜ	[13]
Other Ethyl 5- hydroxy-indole-3- carboxylate deriv.	MCF-7	EC50	< 10 μΜ	[13]

Experimental Protocol: MTT Assay for Cytotoxicity

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live, metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

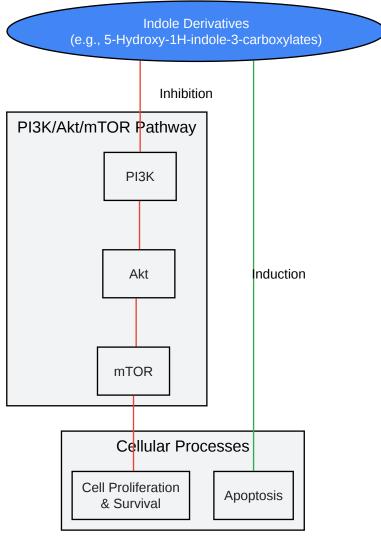


 Absorbance Reading: The absorbance is measured on a plate reader at a specific wavelength (e.g., 570 nm). The EC₅₀ value is calculated from the dose-response curve.

Signaling Pathways in Cancer

Indole-based compounds are known to modulate several critical signaling pathways implicated in cancer progression, such as cell proliferation, survival, and angiogenesis. While specific studies on **Methyl 5-Hydroxy-1H-Indole-3-Carboxylate** are limited, the general mechanisms of related indole compounds provide a strong rationale for its potential anticancer effects.

Potential Anticancer Signaling Pathways Modulated by Indole Derivatives



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